![molecular formula C7H3BrFN3O2 B6320788 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1172068-33-5](/img/structure/B6320788.png)
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with a molecular weight of 242.03 . It is a light brown solid and is used in various scientific research .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, has been reported in scientific literature . These compounds are synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The compound has a molecular formula of C7H4BrN3O2 .Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a light brown solid . It has a molecular weight of 242.03 and a molecular formula of C7H4BrN3O2 .Scientific Research Applications
Pharmaceutical Research
This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors , which are relevant in cancer treatment strategies .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The inhibition of FGFRs by 5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate various biological processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound with low molecular weight would be an appealing lead compound, which suggests potential for good bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the efficacy of fgfr inhibitors can be influenced by the genetic and cellular context, including the presence of specific mutations in fgfrs and the activation state of downstream signaling pathways .
properties
IUPAC Name |
5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOPKGTYJJCCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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